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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde
CAS No.: 849671-57-4
Cat. No.: B1405468

Get Quote

Introduction & Strategic Significance

Spiro[2.5]octane-6-carbaldehyde represents a "privileged scaffold" in medicinal chemistry. Its
spiro-fused cyclopropane ring imparts specific conformational rigidity to the cyclohexane chair,
locking vectors for substituents and improving metabolic stability by blocking typical sites of
oxidation.

Key Therapeutic Context: KIF18A Inhibition

Recent disclosures (e.g., Amgen’s AMG-650 and Volastra’s VLS-1272) have validated the
spiro[2.5]octane core as a potent inhibitor of Kinesin Family Member 18A (KIF18A). In these
pathways, the aldehyde serves as the critical "warhead precursor" for reductive aminations to
install the amine-binding motif required for kinesin motor domain interaction.

The Organocatalysis Advantage
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While traditional metal-catalyzed cross-couplings are standard, organocatalysis offers a
superior route for:

e Asymmetric

-Functionalization: Introducing chiral centers directly at the C6 position (e.g.,
-fluoro,

-chloro, or

-alkyl derivatives) to probe the hydrophobic pocket of the target protein.

o Metal-Free Synthesis: Avoiding trace metal contamination in late-stage intermediates.

o Cascade Cyclizations: Rapidly building complex fused rings from the aldehyde handle.

Mechanistic Grounding: Enamine-Iminium
Activation[1]

The functionalization of Spiro[2.5]octane-6-carbaldehyde relies on HOMO activation via
enamine catalysis. The condensation of a chiral secondary amine catalyst (e.g., Jgrgensen-
Hayashi or MacMillan catalysts) with the aldehyde generates a nucleophilic enamine.

Pathway Logic[1]

o Condensation: Catalyst binds to aldehyde
Iminium ion.

e Tautomerization: Iminium

Enamine (HOMO activation).

o Electrophilic Attack: The enamine attacks an electrophile (

) stereoselectively, dictated by the catalyst's shielding group.

» Hydrolysis: Release of the
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-functionalized product and catalyst regeneration.

Visualization: Catalytic Cycle

Spiro[2.5]octane-
6-carbaldehyde ctivation, [mmmmmmmmmmmmmmmmmq
Alpha-Functionalized
Spiro-Aldehyde

Hydrolysis

Click to download full resolution via product page
Caption: Enamine activation cycle for the asymmetric

-functionalization of spiro[2.5]octane-6-carbaldehyde.

Experimental Protocols
Protocol A: Asymmetric -Chlorination

Objective: Synthesis of (S)-6-chloro-spiro[2.5]octane-6-carbaldehyde. Significance:
Halogenation at the

-position modulates pKa and metabolic stability, a common tactic in optimizing KIF18A
inhibitors.

Reagents:

Substrate: Spiro[2.5]octane-6-carbaldehyde (1.0 equiv).

Catalyst: (2R,5R)-2-tert-butyl-5-methylimidazolidin-4-one (MacMillan Catalyst, 20 mol%).

Chlorinating Agent:N-Chlorosuccinimide (NCS) (1.2 equiv).

Solvent: Chloroform (
) or DCM.

Step-by-Step Workflow:
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e Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
the MacMillan Catalyst (0.2 mmol) in

(2.0 mL).

o Substrate Addition: Add Spiro[2.5]octane-6-carbaldehyde (1.0 mmol) to the solution. Stir at
0°C for 10 minutes to allow pre-equilibrium (iminium formation).

» Electrophile Addition: Add NCS (1.2 mmol) in one portion.

o Critical Checkpoint: The reaction is exothermic. Maintain 0°C to maximize
enantioselectivity (ee).

e Monitoring: Stir at 4°C for 4—8 hours. Monitor consumption of aldehyde by TLC
(Hexane/EtOAc 8:1) or LC-MS.[1]

o Note: The product aldehyde is unstable on silica; minimize exposure.

o Workup: Dilute with cold pentane (10 mL) and filter through a cold celite plug to remove
succinimide byproducts.

e Reduction (Optional but Recommended): Due to the instability of

-chloroaldehydes, immediately reduce to the corresponding alcohol using

(2.0 equiv) in MeOH at 0°C for characterization and storage.

Expected Results:

Parameter Specification Note

Yield (2 steps) 75-85% High efficiency

Determined by Chiral HPLC

Enantiomeric Excess (ee) >90%
(OD-H column)

| dr (if relevant) | >20:1 | Catalyst controls facial selectivity |
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Protocol B: Reductive Amination for KIF18A Inhibitor
Library Generation

Objective: Coupling the spiro-aldehyde with heteroaryl amines (e.g., indoline scaffolds).

Reagents:

Spiro[2.5]octane-6-carbaldehyde (1.0 equiv).[2]

Amine Partner (e.g., substituted indoline) (1.0 equiv).

Reductant: Sodium triacetoxyborohydride (

, 1.5 equiv).

Acid Additive: Acetic Acid (1.0 equiv).

Workflow:

Imine Formation: Dissolve aldehyde and amine in DCE (Dichloroethane). Add Acetic Acid.
Stir for 2 hours at Room Temp.

o Why: Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol.

Reduction: Add

in portions. Stir overnight.

Quench: Quench with saturated

. Extract with DCM.

Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Matrix
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Issue Probable Cause Corrective Action

Run reaction at -10°C or

Low Enantioselectivity Temperature too high 20°C

o . . Reduce in situ to alcohol or
Racemization Product instability o o _
oxidize to acid immediately.

The spiro[2.5] ring is bulky.

Switch to a less sterically
No Reaction Steric hindrance )

demanding catalyst (e.g.,

proline vs. imidazolidinone).

] o Ensure anhydrous conditions;
Aldol Side Products Enolization )
lower concentration (0.1 M).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.849671-57-4|Spiro[2.5]octane-6-carbaldehyde|BLD Pharm [bldpharm.com]
e 2. fluorochem.co.uk [fluorochem.co.uk]

e 3. molcore.com [molcore.com]

e 4. Building Blocks | CymitQuimica [cymitquimica.com]

e 5.849671-57-4 Cas No. | Spiro[2.5]octane-6-carbaldehyde | Apollo
[store.apolloscientific.co.uk]

» To cite this document: BenchChem. [Application Note: Organocatalytic Functionalization of
Spiro[2.5]octane-6-carbaldehyde[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1405468/docs#application-note-organocatalytic-
functionalization-of-spiro-2-5-octane-6-carbaldehyde-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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